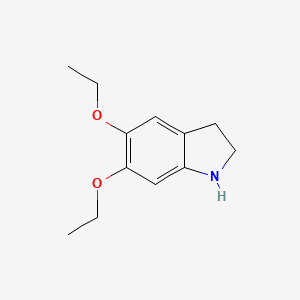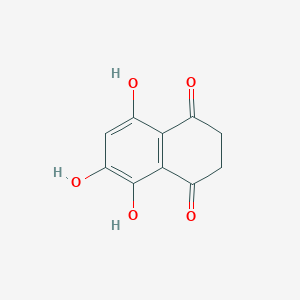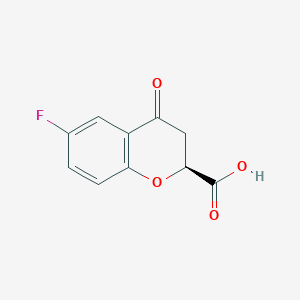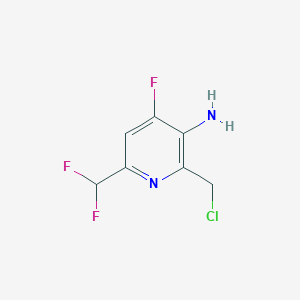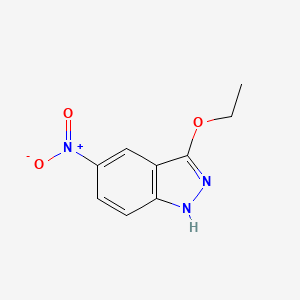
1-Propylisochroman-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylisochroman-6,7-diol is an organic compound with the molecular formula C12H16O3. It features a propyl group attached to an isochroman ring, which is further substituted with hydroxyl groups at the 6th and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propylisochroman-6,7-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes or the hydrolysis of epoxides . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of glycerol hydrogenolysis via aqueous phase reforming. This method is advantageous due to its low temperature requirement and high hydrogen yield, which eliminates the need for an external hydrogen supply .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propylisochroman-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Propylisochroman-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of bio-based polyesters and other polymeric materials.
Wirkmechanismus
The mechanism by which 1-Propylisochroman-6,7-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of hydrogen bonds and other interactions with the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Propanediol
- 1,3-Propanediol
- Ethylene glycol
- Propylene glycol
Comparison: 1-Propylisochroman-6,7-diol is unique due to its isochroman ring structure and the specific positioning of its hydroxyl groups. This structural uniqueness imparts different chemical and physical properties compared to other diols, such as enhanced stability and specific reactivity patterns .
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-propyl-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C12H16O3/c1-2-3-12-9-7-11(14)10(13)6-8(9)4-5-15-12/h6-7,12-14H,2-5H2,1H3 |
InChI-Schlüssel |
NANRBCDRUZZOMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C2=CC(=C(C=C2CCO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


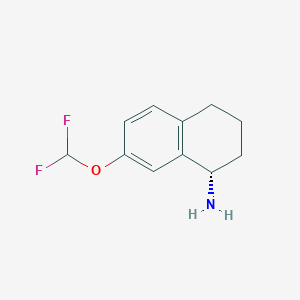
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)


